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Compound of Interest

Compound Name: Dimethyl Phthalate

Cat. No.: B1670679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Dimethyl Phthalate (DMP) using

fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). The following sections detail the experimental protocols, present the

acquired data in a structured format, and illustrate the logical workflow of spectroscopic

analysis for the unambiguous identification of this compound.

Spectroscopic Data Summary
The spectroscopic data for Dimethyl Phthalate (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) are

summarized below. These tables provide a clear and concise presentation of the key

quantitative information obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Dimethyl Phthalate (Solvent: DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.70-7.75 Multiplet 2H
Aromatic Protons (H-

3, H-6)

7.55-7.60 Multiplet 2H
Aromatic Protons (H-

4, H-5)

3.85 Singlet 6H
Methyl Protons (-

OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Phthalate (Solvent: DMSO-d₆)[1]

Chemical Shift (δ) ppm Assignment

167.97 Carbonyl Carbon (C=O)

132.02 Aromatic Carbon (C-1, C-2)

131.16 Aromatic Carbon (CH)

128.31 Aromatic Carbon (CH)

52.54 Methyl Carbon (-OCH₃)

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Dimethyl Phthalate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3000-3100 Medium Aromatic C-H Stretch

~2950 Medium
Aliphatic C-H Stretch (in -

OCH₃)

~1730 Strong C=O Stretch (Ester)

~1590, 1450 Medium-Strong C=C Stretch (Aromatic Ring)

~1280 Strong C-O Stretch (Ester, aryl-O)

~1130 Strong C-O Stretch (Ester, O-alkyl)

~750 Strong
C-H Bend (Ortho-disubstituted

aromatic)

Mass Spectrometry (MS) Data
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Dimethyl
Phthalate[2]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

194 ~20 [M]⁺ (Molecular Ion)

163 100 [M - OCH₃]⁺

135 ~15 [M - COOCH₃]⁺

105 ~10 [C₆H₄CO]⁺

77 ~31 [C₆H₅]⁺

76 ~17 [C₆H₄]⁺

50 ~15 [C₄H₂]⁺

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of Dimethyl Phthalate are provided

below. These protocols are representative of standard practices for obtaining high-quality

spectra for a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation:

Approximately 10-20 mg of liquid Dimethyl Phthalate was accurately weighed and

dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution was thoroughly mixed to ensure homogeneity.

The resulting solution was filtered through a glass wool plug in a Pasteur pipette directly into

a clean, dry 5 mm NMR tube.

The NMR tube was capped securely to prevent solvent evaporation and contamination.

2.1.2. NMR Data Acquisition:

The prepared NMR tube was placed in a spinner turbine and inserted into the NMR

spectrometer.

The magnetic field was locked onto the deuterium signal of the solvent.

The magnetic field homogeneity was optimized by shimming to achieve sharp, symmetrical

peaks.

For ¹H NMR, a standard single-pulse experiment was performed. Key acquisition parameters

included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled experiment was conducted to obtain singlets for all carbon

signals. A larger number of scans and a longer relaxation delay were used compared to the

¹H experiment due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.
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Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid Film):

Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates were

obtained.

A single drop of liquid Dimethyl Phthalate was placed onto the center of one salt plate.

The second salt plate was carefully placed on top of the first, creating a thin, uniform liquid

film between the plates.

2.2.2. IR Data Acquisition:

A background spectrum of the empty spectrometer was recorded to subtract the

contributions from atmospheric water and carbon dioxide.

The prepared salt plate "sandwich" was mounted in the sample holder of the FTIR

spectrometer.

The infrared spectrum was acquired by scanning the sample over the mid-IR range (typically

4000-400 cm⁻¹).

Multiple scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
2.3.1. Sample Preparation and Introduction:

A dilute solution of Dimethyl Phthalate was prepared by dissolving a small amount of the

sample in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration

is in the range of 1-10 µg/mL.

The prepared solution was introduced into the mass spectrometer, commonly via direct

infusion using a syringe pump or through a gas chromatography (GC) inlet for separation

from any potential impurities.

2.3.2. MS Data Acquisition (Electron Ionization):
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The sample was vaporized in the ion source.

The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

The resulting positively charged ions were accelerated into the mass analyzer.

The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).

The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow and Data
Interpretation
The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic

analysis and the logical connections between the different data types for the identification of

Dimethyl Phthalate.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation

Dimethyl Phthalate Sample

Dissolve in DMSO-d6 Prepare Neat Liquid Film Dilute in Methanol

NMR Spectrometer FTIR Spectrometer Mass Spectrometer (EI)

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure of
Dimethyl Phthalate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Dimethyl Phthalate.
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Spectroscopic Data

Derived Information

Conclusion

NMR Data
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IR Data

Functional Groups
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- C-O Bonds
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Molecular Weight & Formula
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Confirmed Structure:
Dimethyl Phthalate
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Caption: Logical relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect
[ingentaconnect.com]

2. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data Analysis of Dimethyl Phthalate: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670679#spectroscopic-data-analysis-of-dimethyl-
phthalate-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1670679?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670679?utm_src=pdf-custom-synthesis
https://www.ingentaconnect.com/content/tandf/lanl/2014/00000047/00000009/art00011?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/content/tandf/lanl/2014/00000047/00000009/art00011?crawler=true&mimetype=application/pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-Phthalate
https://www.benchchem.com/product/b1670679#spectroscopic-data-analysis-of-dimethyl-phthalate-nmr-ir-ms
https://www.benchchem.com/product/b1670679#spectroscopic-data-analysis-of-dimethyl-phthalate-nmr-ir-ms
https://www.benchchem.com/product/b1670679#spectroscopic-data-analysis-of-dimethyl-phthalate-nmr-ir-ms
https://www.benchchem.com/product/b1670679#spectroscopic-data-analysis-of-dimethyl-phthalate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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